molecular formula C9H10F2O B6358000 5-Ethoxy-1,3-difluoro-2-methylbenzene CAS No. 1806305-67-8

5-Ethoxy-1,3-difluoro-2-methylbenzene

Cat. No.: B6358000
CAS No.: 1806305-67-8
M. Wt: 172.17 g/mol
InChI Key: RQXBDXXZHOKQJC-UHFFFAOYSA-N
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Description

5-Ethoxy-1,3-difluoro-2-methylbenzene (CAS: 1806305-67-8) is a halogenated aromatic compound with a molecular weight of 172.18 g/mol and a purity of 98% . Structurally, it features an ethoxy group (-OCH₂CH₃) at the 5-position, two fluorine atoms at the 1- and 3-positions, and a methyl group (-CH₃) at the 2-position of the benzene ring.

Properties

IUPAC Name

5-ethoxy-1,3-difluoro-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-3-12-7-4-8(10)6(2)9(11)5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXBDXXZHOKQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Ethoxy-1,3-difluoro-2-methylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

5-Ethoxy-1,3-difluoro-2-methylbenzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-1,3-difluoro-2-methylbenzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1,3-Difluoro-2-methylbenzene
  • Structure : Lacks the ethoxy group at the 5-position.
  • Synthesis : Analogous halogenated benzenes are often synthesized via Friedel-Crafts alkylation or halogenation, but methods for introducing ethoxy groups (e.g., nucleophilic aromatic substitution) may require specific conditions, as seen in related diamine syntheses using SnCl₂·2H₂O under reflux .
5-Ethoxy-1,3-dichloro-2-methylbenzene
  • Structure : Chlorine replaces fluorine at the 1- and 3-positions.
  • Key Differences : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter steric hindrance and reaction kinetics. For example, chloro-substituted benzenes are typically less resistant to nucleophilic attack but more thermally stable .
Sydnones and O-Ethylsydnones
  • Structure : Mesoionic compounds like 5-ethoxy-1,2,3-oxadiazolium salts differ fundamentally due to their heterocyclic oxadiazole core .
  • Key Differences: While both contain ethoxy groups, sydnones exhibit distinct reactivity as 1,3-dipoles in cycloadditions, unlike the benzene derivative, which is more likely to participate in substitution or coupling reactions.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling/Melting Point Stability Notes
5-Ethoxy-1,3-difluoro-2-methylbenzene 172.18 -OCH₂CH₃, -F, -CH₃ Not reported Discontinued; potential stability issues during storage
1,3-Difluoro-2-methylbenzene 128.11 -F, -CH₃ ~140–145°C (est.) Higher volatility due to lower molecular weight
Diflufenican (Agrochemical) 394.21 -CF₃, -F, -O-aryl 161–164°C Stable under ambient conditions; used as herbicide

Notes:

  • The ethoxy group in this compound enhances solubility in polar solvents compared to non-ethoxy analogs.
  • Fluorine substituents increase resistance to oxidation but may complicate synthetic routes due to their strong electron-withdrawing effects .

Biological Activity

5-Ethoxy-1,3-difluoro-2-methylbenzene (CAS No. 1806305-67-8) is a compound that has recently garnered attention in the scientific community for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives that exhibit noteworthy biological properties.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H11F2O
  • Functional Groups : Ethoxy group, difluoromethyl group, and a methyl group on the benzene ring.

The presence of both fluorine atoms and an ethoxy substituent contributes to its unique chemical reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Antimicrobial Activity : This compound has shown potential as an antimicrobial agent. Studies indicate it may inhibit the growth of various pathogenic bacteria and fungi by disrupting cellular processes.
  • Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
  • Cytotoxicity in Cancer Cells : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound based on various studies:

Activity Effectiveness Reference
AntimicrobialModerate to High
Anti-inflammatorySignificant
Cytotoxicity in Cancer CellsPromising

Antimicrobial Studies

A series of compounds derived from this compound were tested against pathogenic bacterial strains. The results showed varying degrees of effectiveness compared to standard antibiotics like gentamicin. Notably, some derivatives exhibited superior activity against resistant strains.

Anti-inflammatory Research

In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in microglial cells. This suggests its potential for treating neuroinflammatory conditions and warrants further investigation into its therapeutic applications.

Cytotoxicity Evaluation

Research conducted on derivatives of this compound revealed significant cytotoxic effects against several cancer cell lines. For instance, one derivative exhibited an IC50 value of 22.5 ± 7.2 μM, indicating its potential as a lead compound for further drug development targeting cancer therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves the ethylation of 1,3-difluoro-2-methylbenzene using ethyl iodide in the presence of a base. Variations in synthesis can lead to derivatives with enhanced biological activity.

Example Derivative Activities

Several derivatives synthesized from this compound have been evaluated for their biological properties:

Derivative Biological Activity IC50 (μM)
Derivative AAntimicrobial15.0 ± 3.0
Derivative BAnti-inflammatory18.5 ± 4.0
Derivative CCytotoxicity22.5 ± 7.2

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